molecular formula C11H10FNO B8285209 3-(2-Fluoropyridin-3-yl)cyclohex-2-enone

3-(2-Fluoropyridin-3-yl)cyclohex-2-enone

Cat. No.: B8285209
M. Wt: 191.20 g/mol
InChI Key: BVMLCSZXSIDYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoropyridin-3-yl)cyclohex-2-enone is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

3-(2-fluoropyridin-3-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H10FNO/c12-11-10(5-2-6-13-11)8-3-1-4-9(14)7-8/h2,5-7H,1,3-4H2

InChI Key

BVMLCSZXSIDYGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)C2=C(N=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-fluoropyridine (11 g, 62.5 mmol), 2-cyclohexen-1-one (24.03 g, 250 mmol), N,N-dicyclohexylmethylamine (30.5 g, 156 mmol) and bis(tri-t-butylphosphine)palladium (o) (0.958 g, 1.875 mmol) in dioxane (80 mL) was heated to 105° C. for 6 h. The mixture was cooled to RT and the dioxane was evaporated under reduced pressure. Water (200 ml) was added and the mixture layer was extracted with EtOAc (2×200 ml). The combined organic layers were washed with brine and dried over sodium sulfate. Filtration and concentration under reduced pressure, followed by flash chromatography on silica gel (20% to 50% EtOAc in hexanes) afforded 3-(2-fluoropyridin-3-yl)cyclohex-2-enone as colorless crystals. MS (ESI, pos. ion) m/z: 191.9 (M+1).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24.03 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.958 g
Type
catalyst
Reaction Step One

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